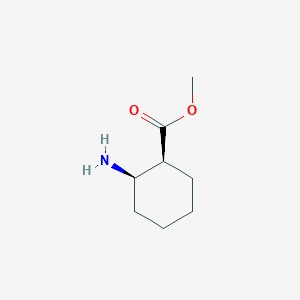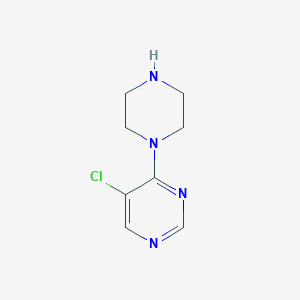![molecular formula C12H15NO3 B8743009 2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)
2-[3-(Morpholin-4-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Morpholin-4-yl)phenyl]acetic acid: is an organic compound with the molecular formula C12H15NO3 It features a morpholine ring attached to a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Morpholin-4-yl)phenyl]acetic acid typically involves the reaction of morpholine with phenylacetic acid derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a halogenated phenylacetic acid under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(Morpholin-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[3-(Morpholin-4-yl)phenyl]acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used to synthesize compounds with potential therapeutic effects, such as enzyme inhibitors or receptor agonists .
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. Researchers are investigating its role in drug development for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the development of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-[3-(Morpholin-4-yl)phenyl]acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer used in biological and biochemical research.
Morpholine: A simple heterocyclic amine used in various chemical reactions and as a solvent.
Uniqueness: 2-[3-(Morpholin-4-yl)phenyl]acetic acid is unique due to the presence of both the morpholine ring and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-(3-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) |
InChI-Schlüssel |
PHYABWXDVNSHNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=CC(=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)
![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)



![N-(4-{[3-(1H-imidazol-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B8742966.png)



![6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B8742989.png)




